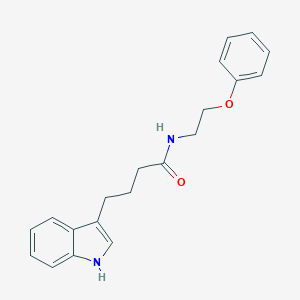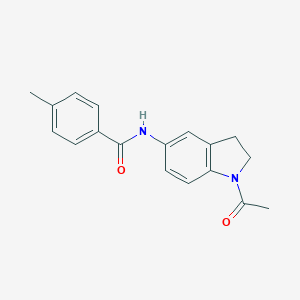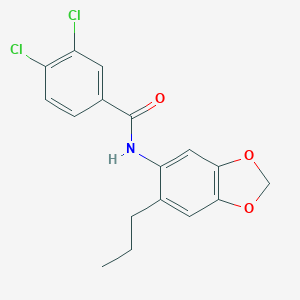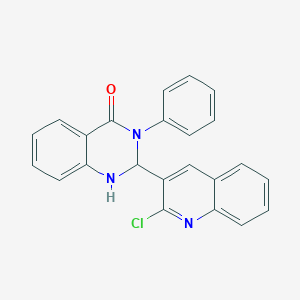![molecular formula C11H13Cl2NO3S B300240 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine (known as DCMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMS is a white crystalline solid that is soluble in organic solvents and water. In
Mecanismo De Acción
The mechanism of action of DCMS is not fully understood. However, it is believed that DCMS exerts its biological activity by inhibiting the activity of enzymes and proteins that are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DCMS exhibits a range of biochemical and physiological effects. In vitro studies have shown that DCMS inhibits the growth of various cancer cell lines and exhibits antifungal and antibacterial activities. In vivo studies have shown that DCMS exhibits antitumor activity in animal models. However, the toxicity of DCMS has not been fully evaluated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DCMS is also stable under normal laboratory conditions. However, DCMS has some limitations. It is highly reactive and can be hazardous if not handled properly. Furthermore, the toxicity of DCMS has not been fully evaluated, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DCMS. One direction is to evaluate the toxicity of DCMS in vivo and to determine its potential side effects. Another direction is to explore the potential applications of DCMS in drug delivery systems and as a cross-linking agent for biomaterials. Furthermore, the development of new synthetic routes for DCMS could lead to the discovery of new derivatives with improved biological activity.
Métodos De Síntesis
DCMS can be synthesized through a two-step reaction process. The first step involves the reaction of 2,4-dichloro-3-methylphenol with chlorosulfonic acid to form 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol. The second step involves the reaction of 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol with morpholine to form DCMS.
Aplicaciones Científicas De Investigación
DCMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCMS has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, DCMS has been used as a cross-linking agent for polymers and as a precursor for the synthesis of sulfonated poly(ether ether ketone) membranes. In analytical chemistry, DCMS has been used as a derivatizing agent for the determination of amines, amino acids, and peptides.
Propiedades
Nombre del producto |
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine |
|---|---|
Fórmula molecular |
C11H13Cl2NO3S |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
4-(2,4-dichloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-8-9(12)2-3-10(11(8)13)18(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
Clave InChI |
MLQZCCPZZMJOFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)


![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)